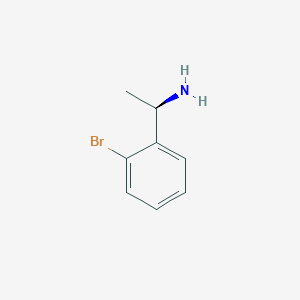

(R)-1-(2-Bromofenil)etanamina

Descripción general

Descripción

2-Atractylenolida es un compuesto bioactivo derivado de la hierba medicinal china tradicional Atractylodes macrocephala KoidzEstos compuestos han sido ampliamente estudiados por sus propiedades farmacológicas, que incluyen actividades anticancerígenas, antiinflamatorias, antiplaquetarias, antiosteoporóticas y antibacterianas .

Aplicaciones Científicas De Investigación

2-Atractylenolida tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la química de la lactona y su reactividad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 2-Atractylenolida se puede sintetizar a través de varias reacciones químicas. Un método común implica la oxidación de la atractylenolida-II a atractylenolida-III, seguida de deshidratación para formar atractylenolida-I . Este proceso normalmente implica el uso de modelos de oxidación miméticos del citocromo P450 (CYP450) .

Métodos de producción industrial: La producción industrial de 2-Atractylenolida a menudo implica la extracción y purificación de los rizomas de Atractylodes macrocephala Koidz. El proceso de extracción incluye pasos como el secado, la molienda y la extracción con disolventes, seguido de técnicas cromatográficas para aislar y purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: 2-Atractylenolida experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Reducción: Se pueden usar agentes reductores específicos para convertir 2-Atractylenolida en sus formas reducidas.

Sustitución: Se pueden usar varios nucleófilos para sustituir grupos funcionales en el anillo de lactona.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen diferentes isómeros de atractylenolidas, como la atractylenolida-I y la atractylenolida-III .

Mecanismo De Acción

El mecanismo de acción de 2-Atractylenolida implica múltiples objetivos y vías moleculares:

Actividad anticancerígena: Inhibe la proliferación de células cancerosas al regular a la baja la expresión de proteínas como state3, survivin y ciclina D1.

Actividad antiinflamatoria: Reduce la expresión de citocinas y enzimas inflamatorias, como iNOS, TNF-α, IL-6 e IL-1β.

Actividad neuroprotectora: Modula el estrés oxidativo y atenúa la respuesta inflamatoria, protegiendo las neuronas del daño.

Comparación Con Compuestos Similares

2-Atractylenolida se compara a menudo con otras atractylenolidas, como la atractylenolida-I y la atractylenolida-III.

Atractylenolida-I: Conocida por sus potentes propiedades antiinflamatorias y neuroprotectoras.

Atractylenolida-III: Exhibe fuertes actividades anticancerígenas y está involucrada en la conversión mutua con la atractylenolida-II y la atractylenolida-I.

Estos compuestos comparten estructuras tricíclicas similares, pero difieren en sus actividades farmacológicas específicas y objetivos moleculares .

Actividad Biológica

(R)-1-(2-Bromophenyl)ethanamine, a chiral compound with the molecular formula CHBrN, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. The compound features a bromine atom on a phenyl ring and an amine group, contributing to its diverse interactions with biological targets. This article explores the biological activity of (R)-1-(2-Bromophenyl)ethanamine, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

- Molecular Formula : CHBrN

- Molecular Weight : 200.08 g/mol

- Chirality : Exists as two enantiomers, with the (R)-enantiomer being the focus of this study.

- Salt Form : Commonly used as hydrochloride for enhanced stability and solubility.

(R)-1-(2-Bromophenyl)ethanamine's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the amine group plays crucial roles in these interactions:

- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 (CYP) enzymes, which are vital for drug metabolism and synthesis.

- Receptor Binding : It is investigated for its potential as a ligand in receptor binding studies, particularly with G protein-coupled receptors (GPCRs), which are critical in many physiological processes .

Biological Applications

The compound has shown promise in various biological applications:

- Drug Development : Due to its chiral nature, (R)-1-(2-Bromophenyl)ethanamine is considered a scaffold for designing new drugs that may exhibit specific pharmacological effects.

- Therapeutic Potential : Research is ongoing to explore its therapeutic effects in conditions such as depression and anxiety disorders, where modulation of neurotransmitter systems is crucial.

Comparative Studies

A comparison with similar compounds highlights the unique properties of (R)-1-(2-Bromophenyl)ethanamine:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| (S)-1-(2-Bromophenyl)ethanamine | 1.00 | Opposite chirality; may exhibit different effects. |

| 7-Bromo-2,3-dihydro-1H-inden-1-amine | 0.93 | Different ring structure; potential unique reactivity. |

| (R)-1-(4-Bromophenyl)ethanamine | 0.98 | Variance in bromine position; different receptor binding. |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Recent studies have focused on the compound's efficacy against various cellular models:

- Cell Viability Studies : In vitro experiments demonstrated that (R)-1-(2-Bromophenyl)ethanamine affects cell viability in cancer cell lines, indicating potential anti-cancer properties .

- Molecular Docking Studies : Computational docking studies suggest that the compound binds effectively to specific targets within GPCRs, which may lead to novel therapeutic strategies.

Propiedades

IUPAC Name |

(1R)-1-(2-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAXBVQQKYZELF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368894 | |

| Record name | (R)-1-(2-Bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113974-24-6 | |

| Record name | (R)-1-(2-Bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.